molecular formula C20H26O6 B12370495 (19R)-13-Deoxy-19-hydroxyenmein

(19R)-13-Deoxy-19-hydroxyenmein

Cat. No.: B12370495
M. Wt: 362.4 g/mol
InChI Key: CTIGXMGFKDJDRU-XGCMOZPCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (19R)-13-Deoxy-19-hydroxyenmein involves multiple steps, starting from natural kaurene-type oridonin. The synthetic route includes oxidation, reduction, and substitution reactions to achieve the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound is typically carried out through extraction from natural sources, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: (19R)-13-Deoxy-19-hydroxyenmein undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (19R)-13-Deoxy-19-hydroxyenmein involves its interaction with specific molecular targets and pathways. It exerts its anti-proliferative effects by inhibiting cell growth and inducing apoptosis in cancer cells. The compound targets key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways . By modulating these pathways, this compound effectively reduces cancer cell viability and promotes cell death .

Comparison with Similar Compounds

Uniqueness: (19R)-13-Deoxy-19-hydroxyenmein stands out due to its specific structure and potent anti-proliferative activities against a broad range of cancer cell lines. Its unique mechanism of action and ability to modulate key signaling pathways make it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1R,4S,8R,9R,12S,13S,16S)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione

InChI

InChI=1S/C20H26O6/c1-9-10-4-5-11-19-8-25-16(23)13(19)18(2,3)7-6-12(19)26-17(24)20(11,14(9)21)15(10)22/h10-13,15-16,22-23H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15?,16+,19+,20-/m0/s1

InChI Key

CTIGXMGFKDJDRU-XGCMOZPCSA-N

Isomeric SMILES

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C([C@]4(C(=O)C5=C)C(=O)O2)O)C

Canonical SMILES

CC1(CCC2C3(C1C(OC3)O)C4CCC5C(C4(C(=O)C5=C)C(=O)O2)O)C

Origin of Product

United States

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